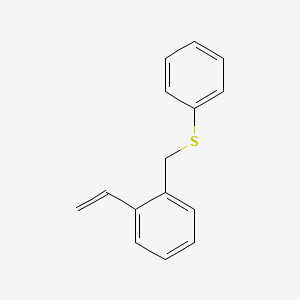

Phenyl(2-vinylbenzyl)sulfane

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H14S |

|---|---|

Molecular Weight |

226.3 g/mol |

IUPAC Name |

1-ethenyl-2-(phenylsulfanylmethyl)benzene |

InChI |

InChI=1S/C15H14S/c1-2-13-8-6-7-9-14(13)12-16-15-10-4-3-5-11-15/h2-11H,1,12H2 |

InChI Key |

LEBBTVKHXZACQA-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=CC=C1CSC2=CC=CC=C2 |

Origin of Product |

United States |

Iii. Chemical Reactivity and Transformation Mechanisms of Phenyl 2 Vinylbenzyl Sulfane

Reactions Involving the Vinyl Moiety

The presence of the vinyl group on the benzyl (B1604629) ring makes this part of the molecule susceptible to a range of addition and polymerization reactions. The electronic nature of the vinyl group, influenced by the rest of the molecule, dictates its reactivity towards various reagents.

The vinyl group in Phenyl(2-vinylbenzyl)sulfane can act as a 2π component in cycloaddition reactions, a fundamental class of reactions for the construction of cyclic systems. While specific studies on this compound are not extensively documented, the reactivity of analogous vinyl sulfides suggests its participation in various cycloaddition modes.

One notable example is the [3+2] cycloaddition of in situ generated arynes with vinyl sulfides. This reaction proceeds to form benzannulated sulfonium (B1226848) ylides. nih.gov These intermediates can then be trapped with electrophiles, leading to highly substituted alkenes with high stereoselectivity. nih.gov It is plausible that this compound would react similarly with arynes, providing a pathway to complex sulfur-containing polycyclic compounds.

The general reactivity of vinyl sulfides in cycloadditions is well-established, participating as electron-rich alkenes in [1+2], [2+2], [3+2], and [4+2] cycloaddition reactions. youtube.com The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where vinyl sulfides can act as dienophiles. The stereoselectivity of such reactions can be influenced by the presence of chiral auxiliaries, as demonstrated in the asymmetric Diels-Alder reaction of optically active sulfinyl dienophiles with cyclopentadiene. documentsdelivered.com

Table 1: Potential Cycloaddition Reactions of this compound (Based on Analogous Systems)

| Cycloaddition Type | Reactant Partner (Example) | Expected Product Type | Reference |

| [3+2] | Benzyne | Benzannulated Sulfonium Ylide | nih.gov |

| [4+2] | Cyclopentadiene | Thioether-substituted Norbornene derivative | documentsdelivered.com |

The double bond of the vinyl group is susceptible to both radical and ionic addition reactions. The regioselectivity of these additions is governed by the stability of the intermediate radical or carbocation.

Radical Addition: A well-known radical addition involving vinyl sulfides is the thiol-ene reaction. This reaction proceeds via the addition of a thiyl radical to the double bond to form a carbon-centered radical, which then abstracts a hydrogen atom from another thiol molecule to propagate the chain. youtube.com This process typically follows an anti-Markovnikov regioselectivity, with the sulfur atom adding to the less substituted carbon of the vinyl group. youtube.com It is anticipated that this compound would readily undergo thiol-ene reactions with various thiols.

Ionic Addition: Under acidic conditions, the vinyl group can be protonated to form a carbocation. The stability of this carbocation, being benzylic, would favor its formation and subsequent attack by a nucleophile. For instance, the reaction of vinyl ethers with thiols under acidic catalysis leads to the formation of thioacetals via a cationic mechanism. researchgate.net A similar reaction with this compound would likely lead to the corresponding addition product.

The vinylbenzyl moiety is a well-known polymerizable group. This compound can therefore be expected to act as a monomer in both anionic and radical polymerization processes, leading to sulfur-containing polymers with potentially interesting properties.

Research on the polymerization of 4-vinylbenzyl chloride, a close analog, via inverse vulcanization with elemental sulfur has demonstrated the feasibility of incorporating the vinylbenzyl unit into a polymer backbone. researchgate.net This process involves the radical-initiated reaction between the vinyl groups and sulfur. researchgate.net

Furthermore, studies on the synthesis of copolymers of vinyl benzyl alcohol with styrene (B11656) highlight the reactivity of the vinylbenzyl group in conventional radical polymerization. nih.gov Given these precedents, this compound is a viable monomer for the synthesis of novel sulfur-containing polymers. The resulting polymers would possess a thioether linkage in the side chain, which could be a site for further functionalization.

Transformations at the Sulfide (B99878) Linkage

The sulfide bridge in this compound is another key reactive center, allowing for oxidative transformations and reductive cleavage reactions.

The sulfur atom in the thioether linkage can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. youtube.com These transformations significantly alter the electronic and physical properties of the molecule.

The oxidation of sulfides to sulfoxides is a common and well-controlled reaction, often employing reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). wikipedia.org Further oxidation of the sulfoxide to the sulfone typically requires stronger oxidizing conditions or longer reaction times. youtube.com The oxidation of a vinyl sulfide bearing a benzyl group to a sulfoxide has been demonstrated, indicating that the vinyl group can remain intact under controlled oxidation conditions. researchgate.net

Table 2: Typical Reagents for the Oxidation of Sulfides

| Transformation | Reagent(s) | General Conditions | Reference |

| Sulfide to Sulfoxide | m-Chloroperbenzoic acid (m-CPBA) | Stoichiometric amount at low temperature | wikipedia.org |

| Sulfide to Sulfone | Hydrogen Peroxide (H₂O₂) with a catalyst | Excess H₂O₂, often with a metal catalyst | youtube.com |

The resulting sulfoxides and sulfones are valuable synthetic intermediates. For example, sulfoxides can be used in Pummerer-type rearrangements, and sulfones can act as leaving groups in elimination and substitution reactions.

The carbon-sulfur bonds in this compound can be cleaved under reductive conditions. The cleavage can occur at either the phenyl-sulfur (C(sp²)-S) bond or the benzyl-sulfur (C(sp³)-S) bond.

The cleavage of benzylic C-S bonds is a known transformation. For instance, the hydrogenolysis of benzyl ethers using hydrogen gas and a palladium catalyst is a common method for deprotection, and similar conditions could potentially cleave the benzylic C-S bond in this compound. youtube.com Additionally, visible-light photoredox catalysis has been employed for the cleavage of sulfidic C-S bonds in benzylic thioethers to generate carbocations under neutral conditions. acs.org

The selective cleavage of C(sp³)-S bonds in the presence of C(sp²)-S bonds has been reported using reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI), with the selectivity being dependent on the nature of the alkyl group. organic-chemistry.org In the case of this compound, the benzylic C-S bond would be the more likely site of cleavage under many reductive conditions due to the stability of the resulting benzyl radical or anion.

Metalation and Electrophilic Quenching Reactions

The presence of the vinyl sulfide moiety in this compound allows for deprotonation at the α-vinylic position using a strong base, creating a nucleophilic center that can react with various electrophiles. While specific studies on the metalation of this compound are not extensively documented, the reactivity can be inferred from the well-established chemistry of other aryl vinyl sulfides.

The general strategy involves the treatment of the vinyl sulfide with a strong organolithium base, such as n-butyllithium or sec-butyllithium, in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures. This deprotonation generates a vinyllithium (B1195746) species, which is a potent nucleophile. Subsequent quenching of this intermediate with an electrophile introduces a new substituent at the α-position of the vinyl group.

Table 1: Postulated Metalation and Electrophilic Quenching of this compound

| Electrophile (E+) | Product Structure | Expected Product Name |

| D2O | Phenyl(2-(1-deuterio-vinyl)benzyl)sulfane | Phenyl(2-(1-deuterio-vinyl)benzyl)sulfane |

| CH3I | Phenyl(2-(prop-1-en-2-yl)benzyl)sulfane | Phenyl(2-(prop-1-en-2-yl)benzyl)sulfane |

| (CH3)3SiCl | Phenyl(2-(1-(trimethylsilyl)vinyl)benzyl)sulfane | Phenyl(2-(1-(trimethylsilyl)vinyl)benzyl)sulfane |

| PhCHO | 1-Phenyl-2-(phenyl(2-(phenylthio)methyl)phenyl)prop-2-en-1-ol | 1-Phenyl-2-(phenyl(2-(phenylthio)methyl)phenyl)prop-2-en-1-ol |

| CO2, then H+ | 2-(Phenyl(2-(phenylthio)methyl)phenyl)acrylic acid | 2-(Phenyl(2-(phenylthio)methyl)phenyl)acrylic acid |

This table represents predicted outcomes based on the known reactivity of similar vinyl sulfides and is for illustrative purposes.

Cross-Coupling Reactions

The vinyl group in this compound and its derivatives serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Sonogashira Cross-Coupling of Halo-vinyl Sulfides

The Sonogashira reaction, a powerful tool for the formation of C(sp)-C(sp²) bonds, can be applied to halo-vinyl derivatives of this compound. thieme-connect.comresearchgate.netresearchgate.net This requires the initial conversion of the vinyl sulfide to a vinyl halide. A close analogue, (Z)-2-bromo-2-CF3-vinyl benzyl sulfide, has been synthesized and successfully utilized in Sonogashira cross-coupling reactions. thieme-connect.comresearchgate.netresearchgate.net The synthesis involves the stereoselective bromination of the corresponding vinyl sulfide. thieme-connect.comresearchgate.net

Following the synthesis of the halo-vinyl sulfide, it can be coupled with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. thieme-connect.comwikipedia.org This reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org

Table 2: Sonogashira Cross-Coupling of (Z)-2-bromo-2-CF3-vinyl benzyl sulfide with Terminal Alkynes researchgate.net

| Terminal Alkyne (R-C≡CH) | Catalyst/Co-catalyst/Base | Product | Yield (%) |

| Phenylacetylene | Pd(PPh3)4/CuI/Et3N | (E)-Benzyl(3-phenyl-1-(trifluoromethyl)but-1-en-3-ynyl)sulfane | 85 |

| 4-Methoxyphenylacetylene | Pd(PPh3)4/CuI/Et3N | (E)-Benzyl(1-(trifluoromethyl)-3-(4-methoxyphenyl)but-1-en-3-ynyl)sulfane | 82 |

| Trimethylsilylacetylene | Pd(PPh3)4/CuI/Et3N | (E)-Benzyl(1-(trifluoromethyl)-4-(trimethylsilyl)but-1-en-3-ynyl)sulfane | 91 |

| 1-Hexyne | Pd(PPh3)4/CuI/Et3N | (E)-Benzyl(1-(trifluoromethyl)oct-1-en-3-ynyl)sulfane | 78 |

Data from a study on a closely related analogue, (Z)-2-bromo-2-CF3-vinyl benzyl sulfide. researchgate.net

Palladium-Catalyzed Transformations

Beyond the Sonogashira reaction, the vinyl group of this compound can participate in other key palladium-catalyzed transformations. The Heck reaction, for instance, would allow for the arylation or vinylation of the terminal carbon of the vinyl group. researchgate.netorganic-chemistry.org In a typical Heck reaction, an aryl or vinyl halide is coupled with the alkene in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.org

Furthermore, the Suzuki and Stille couplings represent other potential transformations. For a Suzuki coupling, the vinyl sulfide would first need to be converted to a vinyl boronic acid or ester. This could then be coupled with an organic halide. Conversely, for a Stille coupling, a vinyl stannane (B1208499) derivative would be required. These reactions significantly broaden the synthetic utility of this compound by enabling the introduction of a wide array of organic fragments.

Intramolecular Cyclization and Ring-Closing Metathesis

The ortho-disposed vinyl and benzyl sulfide functionalities in this compound create a scaffold ripe for intramolecular cyclization reactions. While direct cyclization of the parent molecule might be challenging, strategic modifications can facilitate ring formation.

For instance, the introduction of another olefinic group into the molecule sets the stage for Ring-Closing Metathesis (RCM). nih.govorganic-chemistry.orgwikipedia.org RCM is a powerful method for the synthesis of cyclic compounds, catalyzed by ruthenium-based complexes like the Grubbs or Hoveyda-Grubbs catalysts. nih.govorganic-chemistry.orgwikipedia.org By attaching an allyl group to the sulfur atom, a diene suitable for RCM could be generated. The subsequent metathesis reaction would be expected to yield a sulfur-containing heterocyclic ring system.

Table 3: Postulated Ring-Closing Metathesis of an Allylated this compound Derivative

| Substrate | Catalyst | Product | Expected Ring Size |

| Allyl(2-vinylbenzyl)sulfane | Grubbs' Catalyst (1st Gen) | 3,4-Dihydro-1H-benzo[c]thiepine | 7-membered |

| Allyl(2-vinylbenzyl)sulfane | Grubbs' Catalyst (2nd Gen) | 3,4-Dihydro-1H-benzo[c]thiepine | 7-membered |

| Prenyl(2-vinylbenzyl)sulfane | Hoveyda-Grubbs Catalyst | 3,3-Dimethyl-3,4-dihydro-1H-benzo[c]thiepine | 7-membered |

This table represents a hypothetical reaction pathway for the purpose of illustrating the potential of RCM.

Isomerization of the vinyl group to an internal position, followed by cyclization, is another potential pathway. Ruthenium catalysts are known to promote such isomerization-RCM cascades. organic-chemistry.org Furthermore, other modes of intramolecular cyclization, such as radical-mediated or acid-catalyzed processes, could also be envisioned, potentially leading to a variety of fused and spirocyclic sulfur-containing heterocycles.

Iv. Applications in Advanced Materials and Polymer Science

Phenyl(2-vinylbenzyl)sulfane as a Monomer in Polymer Synthesis

The presence of the vinyl group in this compound allows it to act as a monomer in various polymerization reactions. The method of polymerization plays a crucial role in determining the structure, molecular weight, and functionality of the resulting polymer, thereby influencing its ultimate application.

Controlled living polymerization techniques are particularly valuable for the synthesis of well-defined polymers from functional monomers like this compound. These methods allow for precise control over polymer chain length, a narrow distribution of molecular weights (polydispersity), and the creation of complex polymer architectures such as block copolymers. The ability to maintain "living" chain ends throughout the polymerization process is a key feature of these methodologies, enabling the sequential addition of different monomers to form block copolymers or the introduction of specific end-groups.

Anionic polymerization is a powerful living polymerization technique known for its ability to produce polymers with highly predictable molecular weights and very low polydispersity, typically with a polydispersity index (PDI) of less than 1.1. acs.org This method is particularly effective for styrenic monomers. libretexts.org The process involves initiation by a nucleophilic species, such as an organolithium compound, which adds to the vinyl group of the monomer, creating a propagating carbanionic chain end. youtube.com The living nature of these anionic chain ends allows for the synthesis of well-defined polymers, as termination and chain transfer reactions are largely absent in a pure system. libretexts.org

However, the direct anionic polymerization of monomers with a benzyl (B1604629) sulfide (B99878) structure, such as this compound, presents significant challenges. Research on the anionic polymerization of a structurally similar monomer, (4-vinylphenyl)methyl methyl sulfide, revealed that no significant polymerization occurred under conditions that were successful for other vinylphenyl sulfides. acs.org This lack of reactivity is attributed to a proposed 1,6-elimination reaction of the anion, leading to the formation of a highly reactive p-xylylene intermediate, which does not favor polymerization. acs.org This finding strongly suggests that the direct anionic polymerization of this compound would likely be unsuccessful due to the same side reaction involving the benzyl sulfide group.

Table 1: Anionic Polymerization of Structurally Similar Monomers

| Monomer | Initiator | Polymerization Outcome | Proposed Reason for Failure | Reference |

| 4-vinylphenyl methyl sulfide | sec-Butyllithium | Successful living polymerization | - | acs.org |

| (4-vinylphenyl)methyl methyl sulfide | sec-Butyllithium | No appreciable polymerization | 1,6-elimination of the anion | acs.org |

| This compound | (Predicted) | Likely unsuccessful | Predicted 1,6-elimination | acs.org |

This table is based on findings from analogous monomer systems and provides a predictive outlook for this compound.

To overcome this limitation, a potential strategy would involve the use of a protecting group for the sulfide functionality that is stable under anionic polymerization conditions and can be removed after polymerization to regenerate the desired sulfide group.

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer a more versatile approach for the polymerization of functional monomers that may be incompatible with anionic or cationic methods. youtube.com RAFT polymerization is a degenerative chain transfer process that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. researchgate.net This method is tolerant to a wide range of functional groups and reaction conditions. youtube.com

For a monomer like this compound, RAFT polymerization would be a highly suitable method. The polymerization would be initiated by a standard radical initiator, and the control over the polymerization would be achieved through the use of a thiocarbonylthio compound as a RAFT agent. youtube.com The choice of the RAFT agent is critical for achieving good control over the polymerization of styrenic monomers. researchgate.net

The resulting poly(this compound) would possess a defined molecular architecture with the sulfide functionality pendant to the polymer backbone. This would allow for post-polymerization modification of the sulfide groups, for example, through oxidation to sulfoxides or sulfones, to further tailor the properties of the material.

Table 2: Key Features of RAFT Polymerization for this compound

| Feature | Description | Relevance to this compound |

| Control over Molecular Weight | Molecular weight increases linearly with monomer conversion. | Enables the synthesis of polymers with predictable chain lengths. |

| Low Polydispersity | Produces polymers with a narrow molecular weight distribution (PDI typically < 1.2). | Ensures uniformity of the polymer chains, leading to more predictable material properties. |

| Architectural Control | Allows for the synthesis of block, graft, and star polymers. | Facilitates the creation of complex and functional macromolecular structures. |

| Functional Group Tolerance | Compatible with a wide range of functional groups, including sulfides. | Allows for the direct polymerization of this compound without the need for protecting groups. |

Design and Synthesis of Functionalized Polymers and Copolymers

The presence of the phenyl sulfide moiety in polymers derived from this compound opens up possibilities for creating functionalized polymers with unique properties and applications.

Polymers containing sulfide groups can be designed to be responsive to external stimuli, particularly oxidative conditions. The sulfide group can be selectively oxidized to a more polar sulfoxide (B87167) and subsequently to a sulfone. This change in polarity can be harnessed to create polymers that exhibit a change in solubility, conformation, or self-assembly behavior in response to an oxidizing agent. For example, a block copolymer containing a poly(this compound) block could be designed to self-assemble into micelles in a selective solvent. Upon oxidation of the sulfide-containing block, the increased polarity could trigger the disassembly of the micelles or their reorganization into different morphologies.

Telechelic polymers are macromolecules that possess one or more reactive functional groups at their chain ends. These end-functionalized polymers are valuable as building blocks for the synthesis of more complex structures like block copolymers, star polymers, and polymer networks.

In the context of this compound polymerization via RAFT, the chain transfer agent (CTA) used can be designed to introduce a specific functional group at the polymer chain end. The "R" group of the RAFT agent becomes the initiating end of the polymer chain, while the "Z" group remains at the dormant chain end. youtube.com By choosing a RAFT agent with a desired functional group in its "R" or "Z" moiety, it is possible to synthesize telechelic poly(this compound).

Furthermore, the living nature of controlled polymerization techniques allows for end-capping of the polymer chains with a specific functionalizing agent after the polymerization is complete. For instance, in a hypothetical successful living anionic polymerization, the living anionic chain end could be reacted with a variety of electrophiles to introduce a wide range of functional end groups. libretexts.org While direct anionic polymerization is challenging, this principle of end-functionalization remains a key advantage of living polymerization methods that could potentially be applied if a suitable protected monomer strategy were developed.

Block Copolymer Synthesis Incorporating Sulfide Moieties

Block copolymers are a class of macromolecules composed of two or more distinct polymer chains, or "blocks," linked together. The synthesis of block copolymers containing sulfide moieties, such as those derived from this compound, can lead to materials with tailored properties for a range of applications. While direct studies on block copolymers of this compound are not extensively documented, insights can be drawn from related research on similar monomers. For instance, the synthesis of block copolymers using living anionic polymerization has been demonstrated with structurally similar monomers like styrene (B11656) and phenyl vinyl sulfoxide. harth-research-group.orgkpi.ua This technique allows for the sequential polymerization of different monomers, leading to well-defined block structures.

The incorporation of a this compound block could introduce a segment with a higher refractive index and distinct thermal properties compared to a standard polystyrene or polymethacrylate (B1205211) block. The general approach for synthesizing such block copolymers would involve the controlled polymerization of one monomer to form the first block, followed by the addition and polymerization of the second monomer. Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly well-suited for creating well-defined block copolymers from a variety of functional monomers. harth-research-group.orgorgsyn.org

Table 1: Potential Characteristics of Block Copolymers Incorporating this compound

| Property | Influence of this compound Block | Potential Application |

| Refractive Index | Increase in overall refractive index | Optical films, anti-reflective coatings |

| Thermal Stability | Enhanced thermal stability due to the aromatic and sulfide groups | High-performance elastomers, engineering thermoplastics |

| Chemical Reactivity | The sulfide group can be oxidized to sulfoxide or sulfone for post-polymerization modification | Functional materials with tunable properties |

| Self-Assembly | The distinct chemical nature of the blocks can drive microphase separation | Nanostructured materials, thermoplastic elastomers |

Conjugated Polymers and Optoelectronic Materials

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are at the forefront of research in organic electronics. The inclusion of sulfur atoms in the polymer backbone is a common strategy to enhance the optoelectronic properties of these materials.

While this compound itself does not possess a conjugated backbone, its polymerization and subsequent chemical modification could lead to the formation of conjugated structures. For example, the pendant phenyl sulfide group could potentially be integrated into the polymer backbone through post-polymerization reactions. A more direct analogue is polyphenylene sulfide (PPS), an organic polymer composed of aromatic rings linked by sulfides. wikipedia.org PPS is known for its high-temperature performance and chemical resistance and can be doped to become a semiconductor. wikipedia.orgspecialchem.com

The polymerization of this compound would result in a polymer with pendant phenyl sulfide groups. While this does not create a conjugated backbone directly, the presence of the sulfur atom and aromatic rings can influence the electronic properties of the material. The sulfur atom, with its lone pairs of electrons, can interact with the pi-systems of the aromatic rings, subtly affecting the electronic bandgap and charge transport properties.

Polymers containing sulfur are integral to the development of organic electronic and photonic devices. The properties of materials like polyphenylene sulfide (PPS) and poly(3,4-ethylenedioxythiophene) (PEDOT) highlight the importance of sulfur in this field. PPS, for instance, is a high-performance thermoplastic that can be rendered semiconducting through doping. wikipedia.org

While poly(this compound) is not a direct equivalent to these materials, its potential applications in this area would likely stem from its high refractive index and the possibility of tuning its electronic properties. High refractive index polymers are valuable in the fabrication of optical components for devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) to improve light extraction and efficiency.

Table 2: Comparison of Sulfur-Containing Polymers in Optoelectronics

| Polymer | Key Characteristics | Application in Optoelectronics |

| Polyphenylene Sulfide (PPS) | High thermal stability, chemical resistance, can be doped to be semiconducting. wikipedia.orgspecialchem.com | Substrates for electronic components, high-temperature insulators. wikipedia.org |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | High conductivity, optical transparency in its doped state | Hole transport layers in OLEDs and OPVs, transparent electrodes |

| Poly(this compound) (Hypothetical) | Expected high refractive index, potential for functionalization | Encapsulation layers, optical waveguiding layers |

Development of Reactive Functional Polymers

Reactive functional polymers are macromolecules that contain chemical groups capable of undergoing further transformations after polymerization. This allows for the synthesis of materials with precisely controlled functionalities. This compound is a monomer that is well-suited for the creation of such polymers. sigmaaldrich.comgoogle.com

The sulfide linkage in this compound is a key functional group. It can be selectively oxidized to form either a sulfoxide or a sulfone. This post-polymerization modification can dramatically alter the properties of the polymer, such as its polarity, solubility, and thermal stability. For instance, the oxidation of the sulfide to a more polar sulfoxide or sulfone group would increase the hydrophilicity of the polymer. A study on the polymerization of 4-vinylbenzylphenylsulfone, a related monomer, highlights the interest in such sulfur-oxygen containing polymers. researchgate.net

This ability to tune the properties of the polymer after its formation is highly advantageous. It allows for the creation of a single precursor polymer that can be subsequently modified to suit a variety of applications. For example, a reactive polymer based on this compound could be used as a scaffold to attach other functional molecules, such as biomolecules or photosensitive dyes, through reactions involving the sulfide group or the aromatic ring.

V. Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For Phenyl(2-vinylbenzyl)sulfane, a full suite of NMR experiments would be required to assign all proton and carbon signals unambiguously.

¹H NMR spectroscopy would confirm the presence and connectivity of all proton-bearing groups. Key expected signals would include those for the vinyl group (typically a complex set of doublet of doublets), the benzylic methylene (B1212753) protons (a singlet), and the aromatic protons of both the vinylbenzyl and phenyl rings (multiplets in the aromatic region). Integration of these signals would confirm the proton count for each group, while coupling constants would provide information about the spatial relationship between neighboring protons, particularly within the vinyl group.

¹³C NMR spectroscopy is essential for mapping the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would be expected to show signals for the two vinyl carbons, one benzylic methylene carbon, and the twelve aromatic carbons (some of which may overlap depending on symmetry and electronic environment). The chemical shifts would be indicative of the carbon type (aliphatic, vinylic, aromatic, or attached to sulfur).

Mass Spectrometry Techniques

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can offer further structural clues.

HRMS is the gold standard for confirming the elemental formula of a new compound. This technique measures the mass-to-charge ratio of the molecular ion to a very high degree of accuracy (typically to four or more decimal places). The experimentally determined accurate mass of this compound would be compared to the calculated theoretical mass for its chemical formula, C₁₅H₁₄S, to unambiguously confirm its composition.

GC-MS is a hybrid technique that first separates volatile compounds in a mixture by gas chromatography and then detects them with a mass spectrometer. For this compound, GC-MS would be the method of choice to assess the purity of a synthesized sample. The gas chromatogram would show a primary peak corresponding to the compound, with the retention time being a characteristic property under specific GC conditions. The mass spectrum of this peak would provide a fragmentation pattern that serves as a molecular fingerprint, further confirming the compound's identity and helping to identify any potential impurities.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) for Polymer Analysis

The analysis of synthetic polymers such as poly(this compound) presents unique challenges due to their distribution of chain lengths, or dispersity. Mass spectrometry techniques, particularly ESI-MS and MALDI-TOF-MS, are indispensable for determining the molecular weight characteristics of these macromolecules.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that tends to generate multiply-charged ions from large polymeric molecules. nih.gov This phenomenon can be advantageous for bringing the mass-to-charge (m/z) ratio of very large molecules into the detection range of the mass analyzer. However, for polydisperse polymer samples, the overlapping charge state distributions for each oligomer can result in highly complex and congested spectra, making data interpretation challenging. nih.gov Strategies such as spectral deconvolution or ion/ion reactions are often employed to simplify these spectra and extract meaningful data on the polymer distribution. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF is often the preferred method for characterizing synthetic polymers with relatively low dispersity (Đ < 1.2-1.3). nih.govwaters.com As a soft ionization technique, it minimizes fragmentation and typically produces singly-charged ions (e.g., [M+Na]⁺ or [M+K]⁺), simplifying the resulting spectrum. waters.comwpmucdn.com Each peak in a MALDI-TOF spectrum corresponds to an individual oligomer chain, allowing for the direct determination of absolute molecular weights. waters.com

This high-resolution data enables the precise calculation of key polymer characteristics:

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. nih.gov

Weight-average molecular weight (Mₙ): An average that accounts for the contribution of each molecule to the total weight of the sample. nih.gov

Dispersity (Đ): The ratio of Mₙ to Mₙ (Đ = Mₙ/Mₙ), which quantifies the breadth of the molecular weight distribution. sigmaaldrich.com

End-Group Analysis: The high resolution allows for the confirmation of the chemical structure of the polymer chain ends, verifying the success of the polymerization reaction. nih.govsigmaaldrich.com

Interactive Table: Hypothetical MALDI-TOF Data for Poly(this compound)

This table represents typical data obtained from a MALDI-TOF analysis of a synthetic polymer.

| Parameter | Value | Description |

| Mₙ ( g/mol ) | 1940 | Number-Average Molecular Weight nih.gov |

| Mₙ ( g/mol ) | 1950 | Weight-Average Molecular Weight nih.gov |

| Dispersity (Đ) | 1.01 | A measure of the distribution width (Mₙ/Mₙ) nih.govsigmaaldrich.com |

| Repeat Unit Mass | 226.33 | Mass of the this compound monomer |

| Cationizing Agent | Na⁺ | Sodium ions used to facilitate ionization |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful non-destructive methods used to identify the functional groups present in a molecule by probing its vibrational modes.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). The resulting spectrum provides a unique "fingerprint" of the molecule's functional groups. For this compound, characteristic absorption bands would be expected for its vinyl, aromatic, and sulfide (B99878) components. Analogous compounds like Phenyl vinyl sulfide and methyl phenyl sulfide provide reference points for these assignments. chemicalbook.comnih.govresearchgate.net

Interactive Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Vinyl C-H | C-H Stretch | ~3080 | Medium |

| Vinyl C=C | C=C Stretch | ~1630 | Medium-Weak |

| Vinyl C-H | C-H Out-of-Plane Bend | ~990 and ~910 | Strong |

| Aromatic C-H | C-H Stretch | ~3050 | Medium |

| Aromatic C=C | C=C Ring Stretch | ~1580, ~1480 | Medium-Strong |

| Benzyl (B1604629) C-H | CH₂ Stretch | ~2925, ~2850 | Medium |

| Phenyl-Sulfur | C-S Stretch | ~700-600 | Medium |

Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light (typically from a laser). youtube.com It is particularly sensitive to non-polar, symmetric bonds, making it an excellent tool for probing the C=C and C-S bonds in this compound. Analysis of similar structures, such as vinylbenzyl compounds and poly(vinyl alcohol), demonstrates the utility of Raman for characterizing both monomers and their corresponding polymers. nih.govresearchgate.net In polymer analysis, Raman spectroscopy can provide information on chemical structure, polymerization progress, crystallinity, and molecular orientation. youtube.com

Interactive Table: Expected Raman Shifts for this compound

| Functional Group | Vibration Type | Expected Raman Shift (cm⁻¹) | Intensity |

| Vinyl C=C | C=C Stretch | ~1630 | Strong |

| Aromatic Ring | Ring Breathing Mode | ~1000 | Strong |

| Aromatic C-H | C-H Stretch | ~3060 | Strong |

| Phenyl-Sulfur | C-S Stretch | ~700-600 | Medium |

| C-C Backbone | C-C Stretch (in polymer) | ~850-920 | Medium |

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the primary technique for elucidating the atomic and molecular structure of crystalline materials. Depending on the nature of the sample (a single crystal or a polycrystalline powder), different XRD methods are employed.

Single-Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a single crystal. carleton.edu When a crystal is struck by X-rays, it diffracts the beams in many specific directions. youtube.com By measuring the angles and intensities of these diffracted beams, a 3D map of the electron density within the crystal can be produced. This map reveals the exact location of each atom, allowing for the unambiguous determination of:

Unit cell dimensions (the fundamental repeating block of the crystal). carleton.edu

Precise bond lengths and bond angles. carleton.edu

The molecule's conformation in the solid state.

Supramolecular interactions, such as packing and hydrogen bonding. mdpi.com

For a compound like this compound, SCXRD analysis would provide definitive proof of its chemical structure and stereochemistry.

Interactive Table: Representative Crystallographic Data for a Benzyl Derivative

This table shows the type of data obtained from an SCXRD experiment, using a related benzyl compound as an example. researchgate.net

| Parameter | Example Value | Description |

| Chemical Formula | C₂₇H₂₆ClN₃O₂ | The elemental composition of the molecule. |

| Crystal System | Triclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P-1 | The specific symmetry group of the crystal. |

| a (Å) | 6.8159 | Length of the 'a' axis of the unit cell. |

| b (Å) | 10.0003 | Length of the 'b' axis of the unit cell. |

| c (Å) | 17.4140 | Length of the 'c' axis of the unit cell. |

| α (°) | 82.485 | Angle between the 'b' and 'c' axes. |

| β (°) | 86.5110 | Angle between the 'a' and 'c' axes. |

| γ (°) | 77.518 | Angle between the 'a' and 'b' axes. |

Powder X-ray Diffraction (PXRD) is used for the structural characterization of polycrystalline or solid materials, making it ideal for analyzing bulk polymer samples. rroij.com Unlike SCXRD, which requires a perfect single crystal, PXRD works on a sample composed of countless tiny, randomly oriented crystallites. The resulting diffraction pattern is a plot of intensity versus diffraction angle (2θ).

For semi-crystalline polymers like poly(this compound), the PXRD pattern is a superposition of two features:

Sharp Bragg Peaks: These arise from the well-ordered crystalline regions of the polymer. intertek.com

Broad Amorphous Halo: This is produced by the disordered, non-crystalline (amorphous) regions where the polymer chains are entangled randomly. thermofisher.com

By analyzing the relative areas of the crystalline peaks and the amorphous halo, the degree of crystallinity can be quantified. This is a crucial parameter as it directly influences the polymer's mechanical, thermal, and optical properties. intertek.comthermofisher.com

Chromatographic and Thermal Analysis

Chromatographic and thermal analysis techniques are fundamental in polymer science for elucidating key material properties. Gel Permeation Chromatography (GPC) is employed to determine the molecular weight distribution of polymers, which significantly influences their mechanical and solution properties. Thermal analysis methods, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), offer insights into the thermal transitions and stability of the material, which are crucial for defining its processing parameters and service temperature limits.

It is anticipated that the GPC analysis of poly(this compound) would be conducted using a standard setup, including a refractive index (RI) detector and a series of columns packed with porous gel particles of varying pore sizes. The choice of eluent would depend on the solubility of the polymer, with solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) being common for polystyrene-based materials.

The resulting chromatogram would provide information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A typical GPC data table for a hypothetical sample of poly(this compound) is presented below to illustrate the expected format of results.

| Sample ID | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) | Elution Time (min) |

|---|---|---|---|---|

| Poly(this compound) - Sample 1 | 45,000 | 95,000 | 2.11 | 15.2 |

| Poly(this compound) - Sample 2 | 62,000 | 135,000 | 2.18 | 14.5 |

Differential Scanning Calorimetry is a powerful technique to investigate the thermal transitions of a polymer, such as the glass transition temperature (Tg) and melting temperature (Tm). For an amorphous polymer like poly(this compound) would be expected to be, the DSC thermogram would primarily show a step-change in the heat flow, corresponding to the glass transition.

The Tg is a critical parameter as it defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The presence of the bulky phenylsulfane group attached to the benzyl ring would likely influence the chain mobility and thus the Tg of the polymer.

A representative DSC data table for a hypothetical analysis of poly(this compound) is shown below. The data would be obtained by heating the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.

| Sample ID | Glass Transition Temperature (Tg) (°C) | Heating Rate (°C/min) | Atmosphere |

|---|---|---|---|

| Poly(this compound) | 115 | 10 | Nitrogen |

Thermogravimetric Analysis provides quantitative information about the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For poly(this compound), TGA would be used to determine the onset of decomposition and the degradation profile.

The presence of the sulfur atom in the sulfane linkage might influence the degradation pathway. The analysis would typically involve heating a small sample of the polymer from ambient temperature to a high temperature (e.g., 800 °C) at a constant rate. The resulting TGA curve would plot the percentage of weight loss versus temperature. Key parameters derived from the TGA curve include the temperature at which 5% weight loss occurs (T5%), which is often taken as the onset of significant decomposition, and the temperature of the maximum rate of decomposition.

A hypothetical TGA data table for poly(this compound) is presented below, outlining the expected findings.

| Sample ID | Onset Decomposition (T5%) (°C) | Temperature of Maximum Decomposition Rate (°C) | Char Yield at 800 °C (%) | Atmosphere |

|---|---|---|---|---|

| Poly(this compound) | 380 | 425 | 35 | Nitrogen |

Vii. Future Research Directions and Emerging Paradigms in Phenyl 2 Vinylbenzyl Sulfane Chemistry

Development of Novel Catalytic Systems for Efficient Synthesis and Transformations

The synthesis and functionalization of Phenyl(2-vinylbenzyl)sulfane and its derivatives are fertile ground for the development of innovative catalytic systems. Future research will likely focus on enhancing efficiency, selectivity, and sustainability.

Advanced Catalytic Synthesis: While traditional methods for forming carbon-sulfur bonds exist, future efforts will likely target the development of more efficient and environmentally friendly catalytic systems. organic-chemistry.org This includes the use of earth-abundant metal catalysts, such as copper and nickel, to facilitate the cross-coupling of appropriate vinylbenzyl halides or pseudohalides with thiophenol derivatives. organic-chemistry.org Research into palladium-catalyzed methods using specialized ligands like Xantphos may also provide efficient routes to aryl vinyl sulfides. organic-chemistry.org A significant area of advancement will be the exploration of organocatalysis, which avoids the use of metals altogether. acs.orgscienceopen.com Chiral sulfide (B99878) and selenide (B1212193) organocatalysts, for instance, have shown promise in asymmetric halocyclizations and could be adapted for transformations involving the vinylbenzyl sulfide scaffold. rsc.org

Catalytic Transformations: The vinyl and benzyl (B1604629) sulfide moieties of this compound offer multiple sites for catalytic transformations. Future work could explore the selective catalytic oxidation of the sulfide to the corresponding sulfoxide (B87167) or sulfone, creating new molecules with potentially valuable properties. Additionally, the vinyl group is a prime target for a variety of catalytic reactions, including hydrogenation, hydroformylation, and various addition reactions. The development of catalysts that can selectively perform these transformations in the presence of the sulfide group will be a key challenge. For instance, the reaction of benzyl alcohol with atomic chlorine has been shown to produce dibenzyl ether and benzyl chloride, highlighting the reactivity of the benzyl position. mdpi.com

Exploration of Advanced Polymer Architectures and Applications

The presence of a polymerizable vinyl group makes this compound an attractive monomer for the synthesis of advanced polymer architectures.

Controlled Polymerization Techniques: Future research will undoubtedly focus on the controlled polymerization of this compound using techniques such as Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization. researchgate.netresearchgate.net This would allow for the synthesis of well-defined homopolymers and block copolymers with precise control over molecular weight and dispersity. The resulting polymers, bearing pendant phenyl sulfide groups, could exhibit interesting properties, such as high refractive indices or specific metal-binding capabilities.

Graft and Block Copolymers: The synthesis of graft and block copolymers containing this compound segments is a promising avenue for creating novel materials. researchgate.net For example, copolymerization with other monomers could lead to amphiphilic block copolymers that self-assemble into micelles or other nanostructures in solution. Such materials could find applications in drug delivery or as nanoreactors. Grafting polymers onto the phenyl sulfide moiety or the aromatic ring could also lead to complex, three-dimensional polymer architectures with tailored properties.

Post-Polymerization Modification: The polymers derived from this compound offer a platform for post-polymerization modification. The phenyl sulfide units can be oxidized to sulfoxides or sulfones, altering the polarity and solubility of the polymer. The aromatic rings can be functionalized through electrophilic substitution reactions, introducing a wide range of chemical functionalities. This versatility allows for the fine-tuning of material properties for specific applications.

Integration into Hybrid Organic-Inorganic Materials

The unique combination of organic and sulfur-containing functionalities in this compound makes it an ideal candidate for the creation of novel hybrid organic-inorganic materials.

Surface Modification of Nanoparticles: The sulfide group in this compound can strongly coordinate to the surface of various metal and semiconductor nanoparticles (e.g., gold, silver, cadmium selenide). By polymerizing the vinyl group, a robust polymer shell can be formed around the nanoparticle core. This approach can be used to improve the stability and processability of nanoparticles and to introduce new functionalities.

Thiol-Ene Click Chemistry: The vinyl group of this compound can readily participate in thiol-ene "click" reactions. researchgate.net This highly efficient and selective reaction can be used to covalently link the molecule to surfaces or to create crosslinked networks. For example, this compound could be used as a crosslinking agent for thiol-functionalized polymers or as a surface modifier for silica (B1680970) or other oxide materials that have been functionalized with thiol groups.

Precursor for Carbon-Sulfur Materials: Pyrolysis of polymers derived from this compound under controlled conditions could lead to the formation of sulfur-doped carbon materials. These materials are of great interest for applications in energy storage (e.g., batteries and supercapacitors) and catalysis due to their unique electronic and electrochemical properties.

Sustainable and Green Chemistry Approaches in Vinylbenzyl Sulfide Synthesis

Future research will increasingly emphasize the development of sustainable and green chemistry approaches for the synthesis of this compound and related compounds.

Atom-Economical Synthesis: The development of catalytic methods that proceed with high atom economy will be a key focus. This includes addition reactions and C-H activation/functionalization reactions that avoid the generation of stoichiometric byproducts.

Renewable Feedstocks: While the core aromatic and vinylbenzyl structures are currently derived from petrochemical sources, future research may explore pathways to synthesize these building blocks from renewable feedstocks. For instance, lignin, a major component of biomass, is a rich source of aromatic compounds that could potentially be converted into vinylbenzyl-type precursors.

Green Solvents and Reaction Conditions: The use of environmentally benign solvents, such as water, supercritical carbon dioxide, or bio-derived solvents, will be a priority. acs.org Furthermore, the development of catalytic systems that operate under mild reaction conditions (i.e., lower temperatures and pressures) will reduce the energy consumption of synthetic processes. The use of water-soluble initiators in polymerization is one such green approach. acs.org

Multidisciplinary Research Bridging Organic Chemistry and Materials Science

The full potential of this compound will be realized through multidisciplinary research that bridges the gap between fundamental organic chemistry and applied materials science.

Computational Modeling and Design: Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic, optical, and mechanical properties of polymers and hybrid materials derived from this compound. acs.org This will enable the rational design of new materials with targeted functionalities.

Advanced Characterization Techniques: A comprehensive understanding of the structure-property relationships in this compound-based materials will require the use of advanced characterization techniques. This includes high-resolution microscopy to probe the morphology of polymer nanostructures and hybrid materials, as well as sophisticated spectroscopic and scattering techniques to elucidate their chemical and physical properties.

Exploration of Novel Applications: Collaborative efforts between organic chemists, polymer chemists, materials scientists, and engineers will be crucial for identifying and developing new applications for this compound-derived materials. Potential application areas include advanced coatings, membranes for separations, high-performance composites, and functional materials for electronics and photonics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Phenyl(2-vinylbenzyl)sulfane, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via transition-metal-free coupling reactions. A validated approach involves reacting 2-vinylbenzyl halides with thiophenol derivatives in the presence of potassium tert-butoxide (KOtBu) and dimethyl sulfoxide (DMSO). For example, similar sulfane compounds (e.g., phenyl(p-tolyl)sulfane) were synthesized with yields ranging from 63% to 86% under flash chromatography purification . Key variables include stoichiometric ratios of aryl halides to disulfides, reaction time, and solvent polarity. Optimization should prioritize NMR-monitored reaction progress to minimize byproducts.

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm the vinylbenzyl and phenyl substituents. For example, in analogous sulfanes, the methylene (-CH2-) group adjacent to sulfur resonates at δ ~4.07 ppm in 1H NMR, while aromatic protons appear between δ 7.2–7.4 ppm . High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (e.g., [M + Na]+ adducts). For fluorinated analogs, 19F NMR (e.g., δ -62 ppm for CF3 groups) can further validate substituents .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Sulfanes with vinyl groups are prone to oxidation and polymerization. Store under inert gas (N2/Ar) at -20°C in amber vials. Stability tests should include:

- Thermogravimetric analysis (TGA) to assess decomposition temperatures.

- HPLC-PDA monitoring over 30 days in solvents like DMSO or THF to detect degradation products.

Avoid prolonged exposure to light or moisture, as sulfane bonds may hydrolyze to thiols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfane derivatives?

- Methodological Answer : Discrepancies often arise from impurities or isomerization. For example, vinylbenzyl groups may undergo unintended cyclization during synthesis. To address this:

- Perform HPLC-MS to quantify purity and isolate isomers.

- Use density functional theory (DFT) simulations to predict reactivity differences between isomers.

- Validate biological assays (e.g., enzyme inhibition) with structurally validated batches and include positive controls like known sulfane inhibitors .

Q. What strategies enable selective functionalization of the vinyl group in this compound for polymer applications?

- Methodological Answer : The vinyl group can undergo radical or anionic polymerization. For controlled polymerization:

- Use AIBN as a radical initiator in toluene at 70°C, monitoring via GPC to track molecular weight distribution.

- For copolymerization, integrate monomers like styrene or acrylates, leveraging the sulfane’s electron-deficient aromatic ring to modulate reactivity .

Post-polymerization, characterize thermal stability via DSC and confirm sulfur retention via XPS .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Employ molecular docking and ab initio calculations to study interactions with transition metals or enzymes. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.